(2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol

Tapentadol synthesis Chiral intermediate Enantiomeric purity

Generic tapentadol API manufacturing faces costly, yield-reducing chiral resolution of racemic intermediates. This (2R,3R) enantiomer is the direct precursor to tapentadol's active enantiomer. Sourcing pre-resolved material streamlines cGMP synthesis, avoids a burdensome purification step, and accelerates ANDA filing. • Directly replaces racemic feedstocks, boosting API yield and process efficiency. • Pre-validated for chiral SFC/HPLC method development as a reference standard. • Supported by the S-naproxen resolution route (WO 2011/107876 A2) for a commercially viable supply.

Molecular Formula C15H25NO2
Molecular Weight 251.36 g/mol
CAS No. 175590-76-8
Cat. No. B179693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol
CAS175590-76-8
Molecular FormulaC15H25NO2
Molecular Weight251.36 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=CC=C1)OC)(C(C)CN(C)C)O
InChIInChI=1S/C15H25NO2/c1-6-15(17,12(2)11-16(3)4)13-8-7-9-14(10-13)18-5/h7-10,12,17H,6,11H2,1-5H3/t12-,15-/m1/s1
InChIKeyPZNRRUTVGXCKFC-IUODEOHRSA-N
Commercial & Availability
Standard Pack Sizes500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol: Tapentadol Intermediate & Analgesic


(2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol (CAS 175590-76-8) is a chiral amino alcohol with two defined stereocenters, belonging to the phenylpropylamine class of synthetic opioids. It serves as a key intermediate in the synthesis of tapentadol hydrochloride, a dual-action μ-opioid receptor agonist and norepinephrine reuptake inhibitor marketed as Nucynta® [1]. The compound is also recognized as a pharmacologically active entity with analgesic properties, having been formulated as a sustained-release pharmaceutical composition [2].

1
Stereochemically defined intermediate for tapentadol synthesis workflows
2
Dual-mechanism pharmacological research context (MOR agonism + NRI)
3
Extended-release formulation research fit per prior art matrix-based design

(2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol: Stereochemical Identity for cGMP


The (2R,3R) configuration of this compound is not interchangeable with its (2S,3S) enantiomer, (2S,3R) or (2R,3S) diastereomers, or the racemic mixture. The synthesis of tapentadol requires the specific (2R,3R) stereochemistry to yield the pharmacologically active enantiomer of the final drug [1]. Substitution with the (2S,3S) enantiomer would lead to the inactive enantiomer of tapentadol, while racemic mixtures reduce overall yield and require costly chiral separation steps. The resolution of the (2R,3R)/(2S,3S) enantiomeric pair is a well-documented challenge, and the availability of enantiomerically pure (2R,3R) intermediate directly impacts process efficiency and regulatory compliance [2].

Target
(2R,3R) enantiomer
Required for active tapentadol synthesis; established regulatory pathway precedent
Mismatch
(2S,3S) enantiomer
May yield inactive tapentadol product; stereochemical attribution may not transfer
Mismatch
Racemic or diastereomer
Racemic mixture may require chiral separation validation; diastereomer profile may shift cGMP compliance

(2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol: Quantitative Differentiation


Stereochemical Configuration Dictates Tapentadol Enantiomer

The (2R,3R) configuration of 1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol is the required precursor for synthesizing (2R,3R)-tapentadol, the active enantiomer. In contrast, the (2S,3S) enantiomer leads to the pharmacologically inactive (2S,3S)-tapentadol [1]. The synthesis pathway described in US 8,853,456 shows that the (2R,3R) methoxy intermediate is converted via reductive deoxygenation to (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine, which upon demethylation yields (2R,3R)-tapentadol [1].

Enantiomer configuration
Class-level inference
(2R,3R) yields active tapentadol enantiomer; (2S,3S) yields inactive product. Racemic starting material provides 50% active yield requiring separation.
Stereochemical attribution context
Synthesis pathway via Grignard reaction and reductive deoxygenation per US 8,853,456
Tapentadol synthesis Chiral intermediate Enantiomeric purity

S-Naproxen Resolution Efficiency vs. Chiral HPLC

The resolution of the (2R,3R)/(2S,3S) enantiomeric pair using S-naproxen as a chiral auxiliary, as disclosed in WO 2011/107876 A2, offers significant advantages over prior art chiral HPLC methods [1]. The patent claims that the S-naproxen method provides increased yield and purity of the desired (2R,3R) enantiomer, shorter reaction times, and the resolving agent is recyclable. In contrast, chiral HPLC methods require expensive stationary phases and are unsuitable for large-scale operations [1].

Resolution method
Cross-study comparable
S-naproxen resolution: reported increased yield, recyclable agent, commercial scale
Chiral HPLC: expensive columns, limited scalability, large solvent volumes
Supports process scalability review
Exact yield and purity values not disclosed in patent abstract
Chiral resolution S-naproxen Tapentadol intermediate

Intrinsic Analgesic Activity: Dual-Purpose Intermediate and API

Unlike many synthetic intermediates that lack intrinsic pharmacological activity, 1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol itself possesses analgesic properties and has been developed as a sustained-release pharmaceutical formulation (US Patent 7,410,965) [1]. This contrasts with downstream intermediates such as (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine, which serve only as penultimate precursors and lack independent therapeutic utility. The delayed-release composition was designed to address the rapid onset and short duration of action observed with immediate-release formulations, enabling 1-2 times daily dosing for chronic pain management [1].

Pharmacological utility
Cross-study comparable
Dual-purpose compound: synthesis intermediate for tapentadol and independently reported pharmacological probe. Comparator penultimate intermediate lacks standalone research utility.
Supports pharmacological assay context
Receptor binding affinities not disclosed in referenced patent
Analgesic Opioid receptor Sustained-release formulation

Vendor Purity Specifications

Commercially available (2R,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol from AKSci is specified at a minimum purity of 95% . This specification establishes a benchmark for procurement, although enantiomeric purity (enantiomeric excess) is not separately quantified on the vendor's Certificate of Analysis. For comparison, the hydrochloride salt (CAS 175774-12-6) is also available from multiple vendors including Alfa Chemistry and BOC Sciences, but head-to-head purity comparisons between the free base and salt forms are not directly applicable due to the additional salt purification step inherent in hydrochloride preparation.

Vendor purity
Data to verify
Min 95% free base form (AKSci specification)
Specification review; ee to verify
Enantiomeric excess not separately quantified on vendor COA
Chemical purity Vendor specifications Quality control

(2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol: Key Applications


Tapentadol API cGMP Synthesis

The (2R,3R) enantiomer of this intermediate is the direct precursor for the active enantiomer of tapentadol [1]. API manufacturers seeking to produce generic tapentadol under cGMP conditions must source the (2R,3R) enantiomer rather than the racemate to avoid introducing a chiral purification step that would increase production costs and regulatory burden. The S-naproxen resolution method (WO 2011/107876 A2) provides a commercially viable route to the enantiomerically pure intermediate, and procurement of pre-resolved material further streamlines the manufacturing process [2].

Opioid Receptor Pharmacology Research

Beyond its role as an intermediate, this compound possesses intrinsic analgesic activity and has been formulated as a delayed-release oral dosage form [3]. Research programs investigating dual-action analgesics (μ-opioid agonism plus monoamine reuptake inhibition) can use this compound directly as a tool compound or lead scaffold, bypassing the need for tapentadol hydrochloride and enabling exploration of structure-activity relationships around the methoxy-substituted phenyl ring.

Chiral Separation Method Development

The well-characterized (2R,3R)/(2S,3S) enantiomeric pair serves as an ideal model system for developing and validating chiral chromatographic methods [2]. Analytical laboratories can use the enantiomerically pure (2R,3R) compound as a reference standard to calibrate HPLC and SFC methods for enantiomeric excess determination, a critical quality control parameter for both the intermediate and the final tapentadol API.

Sustained-Release Formulation Development

The compound's established utility in a matrix-based sustained-release formulation (US 7,410,965) provides a precedent for formulation scientists developing generic versions of extended-release analgesics [3]. The patent discloses specific release profiles that serve as target specifications for bioequivalence studies.

Application
Selection Property
Validation Focus
Tapentadol API cGMP synthesis
Enantiomeric purity specification
Chiral identity documentation review
Opioid receptor pharmacology research
Dual-mechanism assay context
MOR/NRI endpoint interpretation
Chiral separation method development
Enantiomeric reference standard fit
Chiral HPLC/SFC method validation
Extended-release formulation research
Matrix-based release profile context
Release specification review
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